

Application Notes and Protocols for the Analysis of Fluoroglycofen Residues

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Compound of Interest

Compound Name: Fluoroglycofen

Cat. No.: B039748

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Introduction

Fluoroglycofen-ethyl is a selective herbicide used for the control of broad-leaved weeds in various agricultural settings.[1] Its presence in environmental matrices such as soil, water, and crops is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of **Fluoroglycofen** residues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD), catering to the needs of researchers, scientists, and professionals in drug development and environmental monitoring. High-purity analytical standards of **Fluoroglycofen**-ethyl are essential for accurate quantification.[2][3][4]

Method 1: Analysis of Fluoroglycofen-ethyl Residues in Soil by UPLC-MS/MS

This method describes a highly sensitive and selective procedure for the determination of **Fluoroglycofen**-ethyl residues in soil using UPLC-MS/MS. The protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by instrumental analysis.

Quantitative Data Summary

Matrix	Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
Soil	UPLC-MS/MS	1	Not Specified	83.4 - 99.2	1.9 - 7.0 (inter-day)	
Soybean Seed	UPLC-MS/MS	0.5	Not Specified	83.4 - 99.2	1.9 - 7.0 (inter-day)	
Soybean Plant	UPLC-MS/MS	1	Not Specified	83.4 - 99.2	1.3 - 6.7 (intra-day)	

Experimental Protocol

1. Sample Preparation (QuEChERS Extraction)

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of water and shake vigorously for 1 minute.
- Add 10 mL of acetonitrile to the tube.
- Add the contents of a citrate buffer extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
- Vortex the dSPE tube for 1 minute.
- Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumental Analysis

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm or equivalent
- Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 $^{\circ}\text{C}$
- Gradient Program:

Time (min)	%A	%B
0.0	95	5
1.0	95	5
8.0	5	95
10.0	5	95
10.1	95	5

| 12.0 | 95 | 5 |

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions (suggested based on m/z from GC-MS spectra):

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Fluoroglycofen-n-ethyl	448.0 (M+H) ⁺	344.0	223.0	To be optimized

Note: The molecular weight of **Fluoroglycofen**-ethyl is 447.75 g/mol . The precursor ion is likely the protonated molecule [M+H]⁺. Product ions are based on common fragmentation patterns observed in the GC-MS spectrum. Collision energies should be optimized for the specific instrument used.

Experimental Workflow: UPLC-MS/MS Analysis



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Caption: UPLC-MS/MS analysis workflow for **Fluoroglycofen** residues in soil.

Method 2: Analysis of Fluoroglycofen-ethyl Residues in Soil by GC-ECD

This method provides a protocol for the determination of **Fluoroglycofen**-ethyl residues in soil using gas chromatography with an electron capture detector (GC-ECD). This technique is highly sensitive to halogenated compounds like **Fluoroglycofen**.

Quantitative Data Summary

Quantitative performance data such as LOD, LOQ, and recovery for **Fluoroglycofen**-ethyl using this specific GC-ECD method should be determined during method validation in the user's laboratory.

Experimental Protocol

1. Sample Preparation (Solvent Extraction and SPE Cleanup)

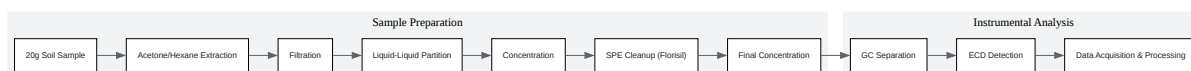
- Weigh 20 g of homogenized soil sample into a 250 mL Erlenmeyer flask.
- Add 100 mL of a 1:1 (v/v) mixture of acetone and hexane.
- Shake on a mechanical shaker for 2 hours at room temperature.
- Filter the extract through a Büchner funnel with a filter paper.
- Transfer the filtrate to a separatory funnel and add 100 mL of a 2% sodium chloride solution. Shake vigorously for 1 minute.
- Allow the layers to separate and collect the upper hexane layer.
- Concentrate the hexane extract to approximately 1 mL using a rotary evaporator.
- SPE Cleanup:
 - Condition a Florisil SPE cartridge (e.g., 1 g) with 5 mL of hexane.
 - Load the concentrated extract onto the cartridge.
 - Elute the cartridge with 10 mL of a 15% diethyl ether in hexane solution.
 - Collect the eluate and concentrate it to a final volume of 1 mL for GC-ECD analysis.

2. GC-ECD Instrumental Analysis

- GC System: Agilent 8890 GC or equivalent with ECD
- Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness or equivalent
- Injector Temperature: 250 °C
- Injection Mode: Splitless (1 μ L injection volume)

- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute
 - Ramp 1: 20 °C/min to 180 °C
 - Ramp 2: 5 °C/min to 270 °C, hold for 5 minutes
- Detector Temperature: 300 °C
- Makeup Gas: Nitrogen or Argon/Methane

Experimental Workflow: GC-ECD Analysis



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